[(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
[(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that contains multiple functional groups, including a nitrofuran moiety, a thiazolidinone ring, and an acetic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of [(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide to form a hydrazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of glacial acetic acid as a catalyst and heating to facilitate the cyclization process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone and thiazolidinone moieties can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The biological activity of [(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is thought to be mediated through its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and nitrofuran-containing molecules. Compared to these compounds, [(2E)-2-{(2E)-[1-(5-nitrofuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
Properties
Molecular Formula |
C11H10N4O6S |
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Molecular Weight |
326.29 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-1-(5-nitrofuran-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C11H10N4O6S/c1-5(6-2-3-8(21-6)15(19)20)13-14-11-12-10(18)7(22-11)4-9(16)17/h2-3,7H,4H2,1H3,(H,16,17)(H,12,14,18)/b13-5+ |
InChI Key |
ILJNQFYLLODJNJ-WLRTZDKTSA-N |
Isomeric SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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